molecular formula C30H29N3O3 B1666140 AVE-0118 CAS No. 498577-53-0

AVE-0118

Cat. No.: B1666140
CAS No.: 498577-53-0
M. Wt: 479.6 g/mol
InChI Key: CHDSRMIDIQABTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVE-0118 (C₃₀H₂₉N₃O₃; CAS 498577-53-0) is a potassium channel blocker targeting Kv1.5, the α-subunit responsible for the ultrarapid delayed rectifier potassium current (IKur) in human atrial tissue . It exhibits a multi-channel blocking profile, inhibiting IKur, transient outward potassium current (Ito), and acetylcholine-activated potassium current (IK,ACh), with weaker effects on sodium (INa), L-type calcium (ICa), and ATP-sensitive potassium (IK,ATP) channels .

Preclinical studies demonstrate its efficacy in converting 63% of persistent AF cases in animal models and selectively prolonging atrial effective refractory period (AERP) in remodeled human atria . This compound is supplied in research-grade formulations (1 mg–500 mg; DMSO solutions) and is strictly designated for experimental use .

Properties

CAS No.

498577-53-0

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide

InChI

InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34)

InChI Key

CHDSRMIDIQABTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVE 0118
AVE-0118
AVE0118

Origin of Product

United States

Preparation Methods

Chemical Synthesis of AVE-0118

The synthesis of this compound involves a multi-step process centered on carbodiimide-mediated amide bond formation. A representative protocol, derived from methodologies applied to analogous Kv1.5 inhibitors, utilizes tert-butoxycarbonyl (Boc)-protected piperidine-4-carboxylic acid as a key intermediate.

Reaction Conditions and Reagents

In a typical procedure, tert-butoxycarbonylpiperidine-4-carboxylic acid (1.29 g, 0.01 mol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) under inert conditions. The solution is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.01 mol) and 4-dimethylaminopyridine (DMAP, 0.01 mol) to activate the carboxylic acid moiety. After 15 minutes of stirring at room temperature, 4-methoxyaniline (0.011 mol) is introduced to initiate nucleophilic acyl substitution. The reaction mixture is quenched with water, and the resulting precipitate is filtered, washed, and dried to yield the target amide derivative.

Table 1: Synthesis Parameters for this compound Intermediate
Parameter Value
Starting Material Boc-piperidine-4-carboxylic acid
Coupling Reagent EDC/DMAP
Solvent Anhydrous THF
Reaction Temperature Room temperature (25°C)
Yield 45%

This method emphasizes the critical role of carbodiimide reagents in facilitating high-yield amide bond formation while avoiding racemization. Subsequent deprotection of the Boc group and functionalization steps yield the final this compound compound, though exact details remain proprietary.

Formulation Strategies for this compound

Nasal Slow-Release Formulation

This compound’s efficacy in preclinical models of upper airway collapsibility necessitated the development of a nasal slow-release formulation. In anesthetized pigs, 0.4 mL of a vehicle containing this compound (1–10 mg per nostril) was instilled into each nostril during the inspiratory phase. The formulation demonstrated near-linear release kinetics over 4 hours, ensuring sustained drug delivery to the upper airway mucosa.

Table 2: Nasal Formulation Parameters
Parameter Value
Administration Volume 0.4 mL per nostril
Dose Range 1–10 mg per nostril
Release Duration 4 hours
Key Excipients Biocompatible slow-release matrix

Homogeneity of distribution was achieved by elevating the animal’s head during instillation, ensuring optimal mucosal contact. This approach minimized systemic absorption while maximizing local therapeutic effects.

Analytical Characterization

Purity and Structural Verification

High-performance liquid chromatography (HPLC) confirmed the purity of this compound batches, with all samples exceeding 95% purity. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provided structural validation:

  • $$^1$$H-NMR (300 MHz, DMSO-$$d6$$): δ 7.45 (d, $$J = 8.8$$ Hz, 2H, ArH), 6.89 (d, $$J = 8.8$$ Hz, 2H, ArH), 3.74 (s, 3H, OCH$$3$$), 3.45–3.30 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H).
  • HRMS : Calculated for C$${17}$$H$${23}$$N$$2$$O$$3$$ [M+H]$$^+$$: 303.1709; Found: 303.1712.

Ion Channel Binding Assays

Patch-clamp electrophysiology in HEK293 cells expressing SCN5A (Na$$v$$1.5) revealed this compound’s dual inhibition of sodium and potassium currents. At 10 μM, peak $$I{\text{Na}}$$ was reduced by 36.5 ± 6.6% ($$p < 0.01$$), while steady-state inactivation shifted toward hyperpolarized potentials ($$V_{0.5}$$ from −89.9 ± 0.5 mV to −96.0 ± 0.9 mV, $$p < 0.01$$).

Pharmacological Effects in Preclinical Models

Atrial-Selective ERP Prolongation

In isolated goat atrial preparations, this compound (5–10 μM) prolonged ERP by 25–40% without altering action potential duration at 70% repolarization (APD$${70}$$). This atrial-selective effect, absent in ventricular tissue, was attributed to preferential block of $$I{\text{Kur}}$$ and constitutively active $$I_{\text{KACh}}$$.

Table 3: Electrophysiological Effects of this compound (10 μM)
Parameter Atria (Δ%) Ventricles (Δ%)
ERP +38%* +2%
APD$$_{70}$$ −5% −3%
Conduction Velocity −12%* −1%

*$$p < 0.01$$ vs. baseline.

Inhibition of Upper Airway Collapsibility

In porcine models, nasal this compound (3 mg/nostril) increased the negative pressure reflex threshold by 60%, preventing airway collapse during simulated obstructive apnea. The effect correlated linearly with mucosal drug concentration ($$r^2 = 0.89$$).

Scientific Research Applications

Chemistry

In chemistry, AVE0118 is used as a tool to study the properties of potassium channels and their role in cardiac electrophysiology .

Biology

In biological research, AVE0118 is used to investigate the mechanisms of atrial fibrillation and other cardiac arrhythmias. It helps in understanding the role of potassium channels in cardiac function .

Medicine

In medicine, AVE0118 has been explored as a potential therapeutic agent for the treatment of atrial fibrillation. Its ability to selectively block atrial potassium channels without affecting ventricular repolarization makes it a promising candidate for antiarrhythmic therapy .

Industry

In the pharmaceutical industry, AVE0118 is of interest for the development of new antiarrhythmic drugs. Its unique properties make it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Selective Kv1.5 Inhibitors

  • This compound vs. AVE-1231 : While both block IKur, this compound exhibits broader off-target effects (e.g., INa, ICa), enhancing its efficacy in persistent AF models. AVE-1231, in contrast, shows minimal activity beyond IKur/Ito, limiting its utility in remodeled tissues .

Non-Selective Kv1.5 Inhibitors

  • Vernakalant : Combines IKur and INa blockade, slowing atrial conduction velocity. Unlike this compound, it is clinically approved but carries risks of hypotension and ventricular arrhythmias .
  • Amiodarone : A multi-channel blocker with potent antiarrhythmic effects but significant extracardiac toxicity (e.g., thyroid, pulmonary), limiting long-term use .

Preclinical and Clinical Findings

Parameter This compound Vernakalant Amiodarone
Atrial APD Prolongation Yes (plateau phase) Yes (phase 3 repolarization) Yes (broad-phase)
Ventricular Effects None Minimal (dose-dependent) Significant (QT prolongation)
AF Conversion Rate 63% (animal models) 51% (clinical trials) 60–70% (clinical)
Major Side Effects Not reported (preclinical stage) Hypotension, ventricular arrhythmias Thyroid dysfunction, pulmonary toxicity

Biological Activity

AVE-0118, a compound known for its potential antiarrhythmic properties, primarily functions as a blocker of potassium channels, particularly Kv1.5. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various cardiac ion channels, and relevant research findings.

This compound selectively inhibits the Kv1.5 potassium channel, which plays a critical role in cardiac repolarization. The compound has been shown to block Kv1.5 currents in oocytes with an IC50 value of 5.6 µM, indicating its potency in modulating ion flow through this channel . The binding of this compound to the channel is enhanced at higher stimulation rates, suggesting a preferential binding to the open state of Kv1.5 channels .

Key Binding Residues

Research utilizing alanine-scanning mutagenesis identified several key amino acids within the pore domain of Kv1.5 that are crucial for this compound's inhibitory action. These residues include Thr479, Thr480, Val505, Ile508, Val512, and Val516 . Additionally, mutations in other residues such as Ile502 and Leu510 also reduced the drug's blocking capability .

Effects on Cardiac Ion Channels

This compound has demonstrated significant effects on various cardiac ion channels beyond Kv1.5:

  • Kv1.3 : Similar potency in blocking currents.
  • Kv2.1 , Kv3.1 , and Kv4.3 : Also inhibited by this compound with comparable efficacy .
  • IKur : Inhibition observed at micromolar concentrations in human atrial cells .

In Vivo Studies

Several animal studies have explored the effects of this compound on atrial refractoriness and its potential therapeutic applications:

  • In studies involving pigs and goats, this compound was shown to prolong atrial refractoriness without affecting the QT interval, indicating a favorable safety profile concerning ventricular arrhythmias .
  • The compound was effective in restoring atrial contraction during persistent atrial fibrillation (AF) without inducing proarrhythmic effects on the ventricles when tested in dogs .

Clinical Implications

Despite promising preclinical findings, this compound has not progressed to clinical trials for antiarrhythmic use. However, it has been suggested as a pharmacological tool for treating conditions such as obstructive sleep apnea due to its unique mechanism of action on potassium channels .

Summary Table of Biological Activity

Property Value/Description
IC50 (Kv1.5) 5.6 µM
Key Binding Residues Thr479, Thr480, Val505, Ile508, Val512, Val516
Effects on Other Channels Blocks Kv1.3, Kv2.1, Kv3.1, Kv4.3 with similar potency
Animal Study Findings Prolongs atrial refractoriness without QT interval effect
Potential Applications Antiarrhythmic therapy; obstructive sleep apnea

Q & A

Basic Research Question

  • Negative controls: Cells/vehicle-only treatments to account for solvent effects (e.g., DMSO).
  • Positive controls: Known Kv1.5 blockers (e.g., XEN-D0101) to confirm channel activity.
  • Off-target controls: Assess contributions from calcium (ICa) or sodium (INa) channels using selective inhibitors (e.g., nifedipine for ICa) .

What statistical approaches are optimal for analyzing dose-response relationships of this compound in heterogeneous patient populations?

Advanced Research Question

  • Use non-linear regression (e.g., Hill equation) to calculate IC₅₀ values, accounting for inter-subject variability.
  • Stratify data by covariates like age, comorbidities, or genetic polymorphisms (e.g., KCNA5 variants).
  • Apply mixed-effects models to handle repeated measurements in longitudinal studies .

How can researchers validate potassium channel blockade in cellular assays using this compound?

Basic Research Question

  • Voltage-clamp electrophysiology: Measure current inhibition in HEK-293 cells expressing human Kv1.5.
  • APD assays: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to quantify APD90 prolongation .
  • High-throughput screening: Combine fluorescent dyes (e.g., Fluo-4 for calcium) with automated patch-clamp systems .

How does this compound’s off-target inhibition of calcium and sodium channels impact data interpretation?

Advanced Research Question
Weak inhibition of INa and ICa (reported at higher concentrations) may confound results in whole-cell assays. Mitigation strategies:

  • Use selective channel blockers to isolate contributions.
  • Conduct concentration-response curves to determine selectivity ratios.
  • Computational modeling (e.g., Hodgkin-Huxley) to simulate net ion current effects .

What in vivo models are appropriate for studying this compound’s effects on obstructive sleep apnea (OSA)?

Basic Research Question

  • Animal models: Use chronically instrumented dogs or rats with induced airway obstructions to assess effects on respiratory drive and upper airway muscle tone .
  • Endpoint metrics: Measure hypoxic ventilatory response (HVR) and genioglossus electromyography (EMG) activity .

What methodologies ensure reproducibility in measuring this compound’s IC₅₀ across laboratories?

Advanced Research Question

  • Standardize protocols: Use identical cell lines (e.g., HEK-293 Kv1.5), buffer compositions, and temperature.
  • Inter-laboratory validation: Share aliquots of this compound from a central source to minimize batch variability.
  • Report data using ARRIVE 2.0 guidelines, including exact concentrations, solvent details, and raw data deposition .

How to design a study comparing this compound with other Kvblockers (e.g., XEN-D0101)?

Basic Research Question

  • Head-to-head assays: Test compounds in parallel under identical conditions (cell type, temperature, protocol).
  • Outcome measures: Compare IC₅₀, kinetics of channel block, and selectivity profiles.
  • In vivo correlation: Use atrial fibrillation models to assess efficacy in reducing arrhythmia duration .

What biomarkers are predictive of this compound’s therapeutic response in atrial fibrillation?

Advanced Research Question

  • Electrophysiological biomarkers: APD restitution slope and conduction velocity in optical mapping.
  • Molecular biomarkers: Kv1.5 protein expression levels in atrial biopsies.
  • Clinical biomarkers: Serum levels of NT-proBNP or inflammatory cytokines linked to AF recurrence .

Methodological Notes

  • Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., electrophysiology + transcriptomics) .
  • Ethical Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human tissue use .
  • Replicability: Pre-register study protocols on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AVE-0118
Reactant of Route 2
Reactant of Route 2
AVE-0118

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.